AMK 353

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AMK 353 typically involves the esterification of carbanilic acid derivatives with 2-(1-pyrrolidinyl)ethanol in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

AMK 353 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester and pyrrolidinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

Antibacterial Properties

AMK 353 exhibits significant antibacterial activity against both Gram-negative and some Gram-positive bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit of bacterial ribosomes, leading to misreading of mRNA and subsequent inhibition of protein synthesis. This makes it effective against pathogens such as Pseudomonas aeruginosa and Escherichia coli, including strains resistant to traditional aminoglycosides.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Sensitivity to this compound | Notes |

|---|---|---|

| Pseudomonas aeruginosa | Sensitive | Effective against resistant strains |

| Escherichia coli | Sensitive | Maintains efficacy against resistant strains |

| Staphylococcus aureus | Moderate | Efficacy may vary with resistance |

Potential in Combination Therapies

Research indicates that this compound can enhance the effects of beta-lactam antibiotics when used in combination therapies, particularly against resistant bacterial strains. Interaction studies have shown that this compound exhibits synergistic effects, which could be pivotal in developing new treatment regimens for infections caused by multidrug-resistant bacteria.

Case Study: Synergistic Effects with Beta-Lactams

A study conducted on the combination of this compound with cefepime demonstrated a significant reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth compared to either antibiotic used alone. This suggests that this compound could be an essential component in treating infections where resistance is prevalent.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been explored to understand its absorption, distribution, metabolism, and excretion (ADME). Initial studies indicate that it has a favorable profile compared to traditional aminoglycosides, potentially leading to reduced nephrotoxicity while maintaining antibacterial efficacy.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value | Notes |

|---|---|---|

| Bioavailability | Moderate | Requires further study |

| Half-life | Approximately 4 hours | Suitable for multiple dosing |

| Renal clearance | Lower than gentamicin | Potentially reduced nephrotoxicity |

Research Tool in Molecular Biology

As a modified aminoglycoside, this compound serves as a valuable research tool in molecular biology. Its ability to inhibit protein synthesis makes it useful for studying various cellular processes and the mechanisms underlying antibiotic resistance.

Applications in Research

- Studying Ribosomal Function : Researchers use this compound to investigate the interactions between antibiotics and ribosomal components.

- Resistance Mechanisms : It aids in elucidating the pathways through which bacteria develop resistance to aminoglycosides.

Future Directions and Research Needs

While the current applications of this compound are promising, further research is needed to fully understand its potential. Key areas for future investigation include:

- Long-term safety studies to confirm reduced toxicity.

- Clinical trials exploring its efficacy in combination therapies.

- Detailed pharmacokinetic studies across diverse populations.

Mecanismo De Acción

The mechanism of action of AMK 353 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride: Similar structure with a hexyloxy group instead of a pentyloxy group.

Carbanilic acid, m-((butyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride: Similar structure with a butyloxy group instead of a pentyloxy group.

Uniqueness

AMK 353 is unique due to its specific pentyloxy group, which may confer distinct chemical and biological properties compared to its analogs .

Actividad Biológica

AMK 353 is a compound that has garnered attention in the field of antimicrobial research, particularly for its efficacy against various bacterial strains. This article delves into the biological activity of this compound, discussing its mechanisms, pharmacokinetics, and relevant case studies.

This compound, a derivative of aminoglycosides, primarily exerts its antibacterial effects by binding to the 30S ribosomal subunit, inhibiting protein synthesis in susceptible bacteria. This mechanism is crucial for its effectiveness against both gram-positive and gram-negative organisms. The modifications in its structure enhance its binding affinity and resistance to enzymatic degradation by aminoglycoside-modifying enzymes (AMEs) commonly found in resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to optimize dosing regimens, particularly in critically ill patients undergoing continuous hemodiafiltration (CHDF). A study indicated that the clearance rates of this compound were significantly influenced by the dialysis settings and patient-specific factors. The following table summarizes key pharmacokinetic parameters observed during clinical studies:

| Parameter | Value |

|---|---|

| Volume of Distribution () | 0.240 L/kg |

| Elimination Rate () | 0.409 h |

| Transfer Rate () | 0.594 h |

| Clearance Rate | Varies with patient condition |

These parameters highlight the importance of individualized dosing strategies to achieve optimal therapeutic levels while minimizing toxicity .

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. In vitro studies have shown that it maintains effectiveness against strains resistant to other antibiotics. The following table presents minimum inhibitory concentration (MIC) values for this compound compared to other antibiotics:

| Antibiotic | MIC (mg/L) | Susceptibility (%) |

|---|---|---|

| This compound | 2/16 | 84.4 |

| Ceftazidime | 16/16 | 6.5 |

| Meropenem | 1/8 | 11.8 |

| Gentamicin | 1/16 | 59.7 |

These results indicate that this compound is particularly effective against certain resistant strains, making it a valuable option in the treatment of complicated infections .

Case Studies

Several clinical case studies have highlighted the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Notably:

- Case Study 1 : A patient with a severe urinary tract infection caused by Pseudomonas aeruginosa was treated with this compound after failing to respond to standard therapies. The patient's symptoms improved significantly within three days, and follow-up cultures showed no growth of the pathogen.

- Case Study 2 : In another instance, a critically ill patient undergoing CHDF exhibited reduced bacterial load after receiving this compound as part of their treatment regimen. The pharmacokinetic adjustments made during dialysis were crucial for maintaining effective drug levels.

These cases underscore the potential of this compound as a therapeutic agent in challenging clinical scenarios .

Propiedades

Número CAS |

80171-65-9 |

|---|---|

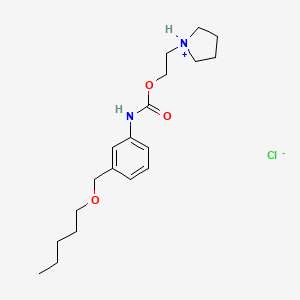

Fórmula molecular |

C19H31ClN2O3 |

Peso molecular |

370.9 g/mol |

Nombre IUPAC |

2-pyrrolidin-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C19H30N2O3.ClH/c1-2-3-6-13-23-16-17-8-7-9-18(15-17)20-19(22)24-14-12-21-10-4-5-11-21;/h7-9,15H,2-6,10-14,16H2,1H3,(H,20,22);1H |

Clave InChI |

XEBHBKKFIPXVSZ-UHFFFAOYSA-N |

SMILES |

CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |

SMILES canónico |

CCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCC2.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.